molecular formula C13H15N3O3 B5218114 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B5218114
M. Wt: 261.28 g/mol
InChI Key: FNGLNUSMVMVRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as IMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its biological effects by inhibiting the activity of specific enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has also been found to inhibit the activity of matrix metalloproteinases (MMPs), a group of enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to have antibacterial and antiviral properties.

Advantages and Limitations for Lab Experiments

One advantage of using 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, one limitation of using 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is that it may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One area of interest is the development of new drugs and therapies based on 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. Another area of interest is the investigation of the molecular mechanisms underlying its biological effects. Additionally, further studies are needed to determine the safety and efficacy of 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid in humans.

Synthesis Methods

5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be synthesized using a one-pot reaction involving 1,3-dipolar cycloaddition of azides and alkynes. The reaction is carried out in the presence of copper catalysts, which facilitate the formation of triazole rings. The resulting product is then subjected to a series of chemical reactions to obtain the final product, 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Scientific Research Applications

5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. It has also been investigated for its potential use in the development of new drugs and therapies.

properties

IUPAC Name

1-(4-methoxyphenyl)-5-propan-2-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-8(2)12-11(13(17)18)14-15-16(12)9-4-6-10(19-3)7-5-9/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGLNUSMVMVRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-5-propan-2-yltriazole-4-carboxylic acid

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